Cinnamamide
Overview
Description
Cinnamamide is an organic compound derived from cinnamic acid, characterized by the presence of an amide group attached to the cinnamoyl moiety. It is commonly found in various plant species and is known for its low toxicity and diverse biological activities .
Mechanism of Action
Target of Action
Cinnamamide, a derivative of cinnamic acid, has been found to interact with several targets. For instance, it has been shown to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Additionally, molecular docking simulations suggested that the most likely targets of this compound in C. albicans were caHOS2 and caRPD3, while the most likely target in S. aureus was saFABH . In the context of α-glucosidase inhibitory activity, it has been found to interact with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets. For instance, in the case of fungal infections, this compound compounds directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death. In the context of α-glucosidase inhibitory activity, this compound interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion.
Biochemical Pathways
This compound affects several biochemical pathways. In the context of its antifungal activity, it disrupts the integrity of the fungal cell by interacting with ergosterol, a key component of the fungal cell membrane . This leads to cell death and the inhibition of fungal growth. In terms of its α-glucosidase inhibitory activity, this compound inhibits the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion . This inhibition can help control postprandial hyperglycemia, a key factor in the management of diabetes.
Pharmacokinetics
Some studies suggest that this compound derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity This indicates their potential use as lead drug candidates
Result of Action
The result of this compound’s action is primarily the inhibition of the growth of pathogenic fungi and bacteria , and the control of postprandial hyperglycemia in the context of diabetes management . By interacting with ergosterol in the fungal cell membrane, this compound disrupts the integrity of the cell, leading to cell death . In terms of its α-glucosidase inhibitory activity, the inhibition of α-glucosidase activity can help control postprandial hyperglycemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been shown to be highly efficient under certain conditions, such as a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes These conditions can influence the efficacy and stability of this compound
Biochemical Analysis
Biochemical Properties
Cinnamamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibitory activity of this compound greatly depends on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits potent protective capacities against glutamate-induced cell damage in SH-SY5Y cells . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . Furthermore, this compound has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect .
Molecular Mechanism
The molecular mechanism of this compound involves direct interactions with biomolecules. For instance, in antifungal action, this compound derivatives directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In α-glucosidase inhibition, molecular docking studies revealed that this compound interacts with key residues of α-glucosidase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound derivative M220 showed protective abilities and preserved lung function in Plasmodium berghei ANKA-infected mice at different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is a part of many important biochemical pathways and is commonly found in the plant world . In engineered E. coli, this compound was synthesized using cinnamic acid as the precursor .
Transport and Distribution
It is known that this compound derivatives show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Subcellular Localization
Cinnamic acid 4-hydroxylase (C4H), a member of the cytochrome P450 monooxygenase superfamily, which plays a central role in phenylpropanoid metabolism and lignin biosynthesis, is localized to the endoplasmic reticulum in planta . This might provide some insights into the potential subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamamide can be synthesized through several methods. One efficient method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method offers high conversion rates under mild conditions and allows for the recycling of the catalyst . Another practical method involves a three-component coupling reaction of arylaldehydes, amines, and Meldrum’s acid, which proceeds without the need for coupling reagents, oxidants, or catalysts .
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and eco-friendliness. Continuous-flow microreactors are used to optimize reaction conditions, ensuring high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Cinnamamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding cinnamic acid derivatives.
Reduction: Reduction of this compound yields cinnamylamine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include cinnamic acid derivatives, cinnamylamine, and substituted cinnamamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various bioactive compounds.
Industry: Utilized in the development of new drugs and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound of cinnamamide, known for its antimicrobial and antioxidant properties.
Cinnamylamine: A reduction product of this compound with similar biological activities.
Cinnamoyl Phenylethylamine: A derivative with enhanced biological activity due to the presence of a phenolic hydroxyl group.
Uniqueness
This compound stands out due to its diverse biological activities and the ease with which it can be synthesized and modified. Its derivatives exhibit a wide range of pharmacological properties, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
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Record name | (2E)-3-Phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-64-7, 621-79-4 | |
Record name | trans-Cinnamamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinnamamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
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Record name | Cinnamamide, (E)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cinnamamide | |
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Record name | CINNAMAMIDE | |
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Record name | 2-Propenamide, 3-phenyl- | |
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Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA DSSTox | |
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Record name | (2E)-3-Phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
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Record name | trans-Cinnamamide | |
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Record name | CINNAMAMIDE, (E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnamamide interact with its target to exert its biological effects?
A1: this compound derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].
Q2: Can you provide an example of a this compound derivative targeting a specific protein and its downstream effects?
A2: A recent study discovered that N-(9H-carbazol-2-yl)this compound (KS-2), a novel N-arylthis compound, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.
Q4: What spectroscopic data is available to characterize this compound?
A4: this compound and its derivatives are commonly characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].
Q5: How does the performance and application of this compound vary under different conditions?
A5: The stability and performance of this compound formulations are significantly influenced by environmental factors. For instance, This compound's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.
Q6: Are there any known catalytic applications of this compound or its derivatives?
A6: While this compound itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.
Q7: How is computational chemistry employed in this compound research?
A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.
Q8: How do modifications to the this compound structure impact its activity?
A8: Structural modifications significantly influence the biological activity of this compound derivatives:
- Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of this compound can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].
- Amide group modifications: The nature of the amide substituent can also impact activity. Research on This compound derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].
Q9: What are some strategies for improving the stability, solubility, or bioavailability of this compound?
A9: Enhancing the stability and bioavailability of this compound is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:
- Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].
- Encapsulation techniques: Encapsulating this compound within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].
Q10: Has this compound been evaluated in clinical trials for any specific therapeutic application?
A10: While preclinical studies have shown promise for this compound derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.
Q11: What analytical methods are commonly used for the characterization and quantification of this compound?
A11: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound and its derivatives in complex mixtures [].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing this compound [].
Q12: Are there viable alternatives or substitutes for this compound in its various applications?
A12: The search for alternatives to this compound, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.
Q13: What are some significant milestones in this compound research?
A13: Key milestones in this compound research include:
- Early studies recognizing the avian and mammalian repellent properties of this compound, paving the way for its potential use in agriculture [].
- Discovery of This compound derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].
Q14: How does this compound research intersect with other scientific disciplines?
A14: this compound research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:
- Medicinal Chemistry: Synthesis and evaluation of novel this compound derivatives with enhanced pharmacological properties [, ].
- Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound-based drugs [].
- Agricultural Science: Developing and optimizing this compound formulations for pest control and crop protection [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.